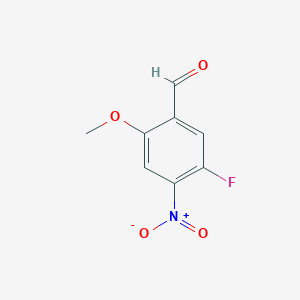

5-Fluoro-2-methoxy-4-nitrobenzaldehyde

Description

5-Fluoro-2-methoxy-4-nitrobenzaldehyde: is an organic compound with the molecular formula C8H6FNO4. It is a substituted benzaldehyde, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Properties

IUPAC Name |

5-fluoro-2-methoxy-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8-3-7(10(12)13)6(9)2-5(8)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLPADRUFKEHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-4-nitrobenzaldehyde typically involves the nitration of 5-Fluoro-2-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzoic acid.

Reduction: 5-Fluoro-2-methoxy-4-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Intermediate in Pharmaceutical Development :

5-Fluoro-2-methoxy-4-nitrobenzaldehyde is utilized as an intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for diverse chemical transformations, making it a valuable precursor in the development of new drug candidates. For example, it has been explored in the synthesis of compounds with anticancer properties due to its ability to interact with biological targets effectively.

Synthesis of Agrochemicals :

The compound also serves as a key intermediate in the production of agrochemicals. Its reactivity facilitates the formation of herbicides and pesticides, contributing to agricultural productivity.

Material Science

Polymer Chemistry :

In material science, this compound can be incorporated into polymer matrices to enhance their properties. The introduction of fluorine can improve chemical resistance and thermal stability, making these materials suitable for specialized applications.

Anticancer Properties :

Research indicates that compounds similar to this compound exhibit significant biological activities, including anticancer effects. Studies have shown that this compound can induce apoptosis in cancer cells, potentially by modulating specific signaling pathways involved in cell survival and proliferation.

Enzyme Interaction Studies :

Interaction studies have focused on the binding affinity of this compound to various enzymes and receptors. These investigations help elucidate its mechanisms of action and therapeutic potential, particularly in cancer treatment.

Case Study 1: Apoptosis Induction

A recent investigation explored how this compound induces apoptosis in cancer cell lines. The study revealed that the compound activates specific apoptotic pathways, leading to increased cell death in targeted cancer cells compared to control groups. This suggests its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Synthesis of Novel Anticancer Agents

In another study, researchers synthesized a series of derivatives based on this compound to evaluate their anticancer activity. Several derivatives demonstrated enhanced potency against specific cancer types, indicating that modifications to the core structure can lead to improved therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-nitrobenzaldehyde depends on its specific application. In chemical reactions, the presence of the fluorine atom and nitro group can influence the reactivity and selectivity of the compound. The methoxy group can act as an electron-donating group, affecting the compound’s overall electronic properties.

In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

5-Fluoro-2-methoxybenzaldehyde: Lacks the nitro group, leading to different reactivity and applications.

5-Fluoro-2-nitrobenzaldehyde: Lacks the methoxy group, affecting its electronic properties and reactivity.

2-Methoxy-4-nitrobenzaldehyde: Lacks the fluorine atom, resulting in different chemical behavior and applications.

Uniqueness: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde is unique due to the combination of fluorine, methoxy, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical syntheses and research applications.

Biological Activity

5-Fluoro-2-methoxy-4-nitrobenzaldehyde (FMNBA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H8FNO4 and a molecular weight of 189.15 g/mol. The compound features a fluorine atom, a methoxy group, and a nitro group attached to a benzaldehyde structure, which contributes to its reactivity and biological activity.

Biological Activity

The biological activity of FMNBA has been investigated in various studies, revealing its potential as an anti-cancer agent and its interactions with different biological targets.

Anticancer Properties

Research indicates that FMNBA exhibits cytotoxic effects against several cancer cell lines. A study showed that derivatives of nitrobenzaldehydes, including FMNBA, can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using MTT assays, demonstrating significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| HeLa | 12.5 | Caspase activation |

Anti-inflammatory Activity

FMNBA has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that FMNBA may have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Apoptosis Induction : A recent investigation focused on the mechanism by which FMNBA induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm the activation of caspases and the subsequent cleavage of PARP (Poly ADP-ribose polymerase), indicating programmed cell death .

- Inflammation Model : In another study involving an LPS-induced inflammation model in mice, FMNBA significantly reduced edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with FMNBA .

- Synthesis of Derivatives : Researchers have synthesized various derivatives of FMNBA to enhance its biological activity. Modifications at the methoxy or nitro positions have been shown to improve potency against specific cancer types, suggesting structure-activity relationships that could guide future drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.